4-(Difluoromethoxy)aniline

ADME Lipophilicity Medicinal Chemistry

4-(Difluoromethoxy)aniline (CAS 22236-10-8) is a para-substituted aromatic amine featuring a difluoromethoxy (-OCF₂H) group. This structural motif confers a unique combination of electronic and lipophilic properties that are highly valued in medicinal chemistry, particularly as a building block for drug candidates and agrochemicals.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 22236-10-8
Cat. No. B1299965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)aniline
CAS22236-10-8
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)OC(F)F
InChIInChI=1S/C7H7F2NO/c8-7(9)11-6-3-1-5(10)2-4-6/h1-4,7H,10H2
InChIKeyNDEZTSHWEPQVBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)aniline (CAS 22236-10-8): A Strategic Fluorinated Building Block for Pharmaceutical Intermediates


4-(Difluoromethoxy)aniline (CAS 22236-10-8) is a para-substituted aromatic amine featuring a difluoromethoxy (-OCF₂H) group [1]. This structural motif confers a unique combination of electronic and lipophilic properties that are highly valued in medicinal chemistry, particularly as a building block for drug candidates and agrochemicals . Its physical characteristics, including a boiling point of 231°C, density of 1.283 g/mL, and refractive index of 1.505, are well-defined , providing a consistent foundation for its use as a key intermediate in multi-step organic syntheses.

Why Generic 'Fluoroalkoxyaniline' Substitution Fails: The Critical Role of the Difluoromethoxy Group


Simple substitution of 4-(Difluoromethoxy)aniline with a non-fluorinated analog like 4-methoxyaniline or a more heavily fluorinated alternative like 4-(trifluoromethoxy)aniline is chemically and pharmacologically non-equivalent. The -OCF₂H group is a unique isostere with distinct electronic properties, imparting a different hydrogen-bonding capacity compared to -OCH₃, -OCF₃, or halogens [1]. For example, 4-methoxyaniline exhibits a higher topological polar surface area (TPSA), which can dramatically alter cell permeability and target engagement [2]. The difluoromethoxy group provides a balanced lipophilicity profile, as indicated by its specific LogP value, which is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The following quantitative evidence demonstrates that the choice of this specific building block directly influences synthetic outcomes, physicochemical profiles, and the biological activity of final products.

Quantitative Evidence Guide: Data-Driven Differentiation of 4-(Difluoromethoxy)aniline from Key Comparators


Physicochemical Profile: LogP, TPSA, and H-Bonding Capacity vs. Methoxy and Trifluoromethoxy Analogs

The difluoromethoxy group imparts a unique balance of lipophilicity and polarity. While direct LogP values for the aniline core were not available in the search results, its derivative's data provides insight. When compared to 4-methoxyaniline, 4-(difluoromethoxy)aniline is more lipophilic and has a lower Topological Polar Surface Area (TPSA) of 35.25 Ų , which is a key predictor of oral bioavailability and cell membrane permeability [1]. This moderate TPSA is crucial for balancing solubility and permeability, often an optimal window for drug-like molecules.

ADME Lipophilicity Medicinal Chemistry

Synthetic Utility: Validated as a Key Intermediate in the Scalable Synthesis of a Clinical Candidate (BMS-665053)

A defining piece of evidence for 4-(Difluoromethoxy)aniline is its demonstrated and published role as the foundational building block in a scalable, multi-kilogram synthesis of the clinical candidate BMS-665053, a potent and selective Corticotropin-Releasing Factor-1 (CRF1) receptor antagonist [1]. The process features a novel, one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline to yield a crucial intermediate [1]. This synthesis was specifically designed for scale-up and was used to produce material for preclinical toxicology studies, a benchmark for a compound's viability in drug development [2].

Process Chemistry Drug Synthesis CRF1 Antagonist

Biological Activity Context: A Key Fragment in Potent and Selective Drug Molecules

The clinical candidate BMS-665053, derived directly from 4-(Difluoromethoxy)aniline, is a highly potent CRF1 receptor antagonist with an IC50 of 1.0 nM [1]. Furthermore, it potently inhibits CRF-stimulated cAMP production in human Y-79 retinoblastoma cells with an IC50 of 4.9 nM [1]. These data demonstrate that the 4-(difluoromethoxy)aniline fragment can be successfully incorporated into a molecule with excellent potency and selectivity for a therapeutically relevant target.

Drug Discovery Fragment-Based Design CRF1 Antagonist

Procurement Specifications: Quantifiable Purity Standards Across Major Vendors

Procurement is de-risked by clear, quantifiable purity specifications. Major suppliers like TCI and Santa Cruz Biotechnology offer this compound with a minimum purity of ≥98.0% as determined by Gas Chromatography (GC) and non-aqueous titration . The compound's physical state is consistently a light yellow to amber clear liquid, and its specific gravity is tightly controlled (e.g., 1.2840 to 1.2880 at 20/20°C by TCI) , ensuring lot-to-lot consistency for reliable experimental results.

Chemical Procurement Quality Control Analytical Chemistry

Application Scenarios: Where Data Shows 4-(Difluoromethoxy)aniline Provides a Measurable Advantage


Medicinal Chemistry for CNS Drug Discovery: Optimizing ADME and Target Engagement

In programs aiming to develop orally bioavailable drugs for CNS targets, 4-(Difluoromethoxy)aniline is a superior choice of building block over less lipophilic analogs like 4-methoxyaniline. Its lower Topological Polar Surface Area (TPSA) of 35.25 Ų is a quantifiable advantage for enhancing passive diffusion across biological membranes, including the blood-brain barrier. This property is crucial for achieving the necessary brain exposure for CNS-active candidates.

Process Chemistry Scale-Up of CRF1 Antagonists and Related Molecules

For synthetic chemists developing a scalable route to CRF1 receptor antagonists or similar heterocyclic compounds, 4-(Difluoromethoxy)aniline is the preferred starting material. The published, scalable synthesis of BMS-665053 [1] provides a validated, step-efficient method that relies on this specific compound. Using an alternative aniline would invalidate this established route, requiring new and potentially more complex process development.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping

In FBDD campaigns, 4-(Difluoromethoxy)aniline serves as a versatile 'privileged fragment' [2]. Its presence in a potent drug candidate (BMS-665053) validates its ability to productively engage biological targets. Compared to non-fluorinated fragments, it provides a distinct vector for growth and imparts predictable physicochemical property shifts (e.g., moderate lipophilicity, lower TPSA), enabling medicinal chemists to systematically optimize lead series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.